1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-2-12-22-14-9-18(10-15-22)20(24)21-11-16-23-13-5-7-17-6-3-4-8-19(17)23/h1,3-4,6,8,18H,5,7,9-16H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBYNJZSQBHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCN2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a piperidine ring and a tetrahydroquinoline moiety. Its molecular formula is with a molecular weight of approximately 284.40 g/mol. The structural features are crucial for its interaction with biological targets.
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and acetylcholine receptors.
Key Findings:
- Dopamine Receptor Modulation: The compound shows selective affinity towards dopamine receptors, particularly D4 receptors, which are implicated in neuropsychiatric disorders such as schizophrenia and ADHD. Studies have shown that it can act as a partial agonist at these receptors, influencing dopaminergic signaling pathways .
- Cholinergic Activity: It also exhibits activity at muscarinic acetylcholine receptors (mAChRs), suggesting potential implications in cognitive enhancement or modulation .
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
| Activity | Receptor/Target | Effect |
|---|---|---|
| Dopamine Receptor Agonism | D4 Receptor | Partial agonist |
| Cholinergic Activity | mAChRs | Modulation of cognitive functions |
| Neuroprotective Effects | Various pathways | Potential neuroprotective properties |
Case Studies
- Neuropsychiatric Disorders: A study highlighted the effects of similar compounds on cognitive functions in animal models. The results suggested improvements in memory and learning tasks when administered .
- Pharmacokinetics: Investigations into the pharmacokinetics revealed significant brain penetration capability, which is critical for central nervous system (CNS) activity . This property enhances its potential therapeutic applications.
- Biased Agonism: Recent research indicated that this compound exhibits biased agonism at certain receptors, selectively activating G_i protein pathways while inhibiting β-arrestin recruitment. This behavior is significant as it may lead to fewer side effects compared to non-biased agonists .
Safety and Toxicology
While specific toxicological data on 1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide is limited, general safety assessments must be conducted to evaluate its therapeutic window and potential adverse effects.
Comparison with Similar Compounds
Structural Comparisons
Key structural differences lie in substituents, linker groups, and heterocyclic modifications. Below is a comparative analysis:
Table 1: Structural Features of Selected Tetrahydroquinoline Derivatives
Key Observations :
- Propargyl vs. Methylpiperidinyl : The target’s propargyl group introduces sp-hybridized carbon, enhancing reactivity for click chemistry or covalent binding compared to methylpiperidinyl in compound 58 .
- Linker Flexibility: The ethyl carboxamide linker in the target may improve solubility and hydrogen bonding compared to direct bonds (e.g., compound 58) or dimethylaminoethyl linkers (compound 32) .
Key Observations :
- Propargyl Introduction : The target’s propargyl group is introduced via nucleophilic substitution (), contrasting with reductive amination in compound 58 .
- Purification : Chromatography is commonly used (e.g., compounds 59–60 in ), while the crystal structure compound required rigorous crystallization .
Physicochemical and Conformational Properties
- Hydrogen Bonding : The carboxamide group in the target may engage in stronger hydrogen bonding compared to tertiary amines (compound 58) or ester groups (compound 7) .
- Conformational Rigidity : The crystal structure compound exhibits significant torsional angles (e.g., 47.0° for isoxazole-phenyl), suggesting flexibility, whereas the propargyl group in the target may restrict rotation .
- Solubility: The dimethylaminoethyl linker in compound 32 likely enhances water solubility versus the carboxamide linker, which balances hydrophilicity and lipophilicity.
Q & A
Q. What synthetic methodologies are commonly employed to prepare piperidine-4-carboxamide derivatives structurally related to the target compound?
Answer: Key synthetic routes involve:
- Reductive amination : Sodium triacetoxyborohydride (STAB) in acetic acid is widely used to couple tetrahydroquinoline derivatives with piperidine-4-carboxamide intermediates (e.g., as seen in the synthesis of compound 58 in ).
- Nucleophilic substitution : Alkylation of tetrahydroquinoline amines with propargyl bromide (for the "prop-2-yn-1-yl" moiety) under basic conditions (e.g., K₂CO₃ in DMF) (analogous to methods in for benzylation).
- Chromatographic purification : Silica gel chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol ensures purity (>95% by HPLC, as in ).
Q. Characterization :
| Technique | Purpose | Example from Evidence |
|---|---|---|
| ¹H NMR | Confirm regiochemistry of substitutions (e.g., tetrahydroquinoline NH vs. piperidine CH₂) | Compound 53 in shows distinct NH and CH₂ peaks . |
| ESI-MS | Verify molecular weight and fragmentation patterns | Compound 68 in : [M+H]⁺ = 424.2 . |
| HPLC | Assess purity (>95% required for biological assays) | reports purity validation for all intermediates . |
Q. How is structural fidelity ensured during the synthesis of tetrahydroquinoline-piperidine hybrids?
Answer:
- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves ambiguous NMR assignments (e.g., distinguishing between regioisomers).
- Control experiments : Monitoring reaction progress via TLC or LC-MS at intermediate steps (e.g., after STAB reduction in ) .
- Isotopic labeling : Deuterated solvents in NMR (e.g., CDCl₃) help assign exchangeable protons (e.g., NH in tetrahydroquinoline) .
Q. What safety protocols are critical when handling propargyl-containing intermediates?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., propargyl bromide) .
- PPE : Nitrile gloves and safety goggles prevent skin/eye contact (as per GHS guidelines in ) .
- Emergency measures : For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can low yields in reductive amination steps be optimized?
Answer:
- Solvent optimization : Replace DMF with dichloroethane to reduce side reactions (e.g., over-alkylation) .
- Catalyst screening : Test alternatives to STAB, such as polymer-supported cyanoborohydride, for easier purification .
- Stoichiometry adjustments : Use a 1.2:1 molar ratio of amine:ketone to drive reaction completion (as in compound 58 synthesis, ) .
Q. What strategies resolve discrepancies in ¹H NMR data for regioisomeric products?
Answer:
- 2D NMR (COSY, NOESY) : Differentiates between substituents on tetrahydroquinoline (e.g., para vs. meta positions) .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .
- Derivatization : Convert free bases to hydrochloride salts () to simplify splitting patterns .
Q. How are biological activity assays designed to evaluate nitric oxide synthase (NOS) inhibition?
Answer:
- Enzyme sources : Recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells () .
- Radiolabeled substrates : Use ³H-arginine to quantify NO production via scintillation counting .
- Dose-response curves : Test compound concentrations from 1 nM–100 µM; calculate IC₅₀ values using GraphPad Prism .
Q. What methodologies improve salt formation and purification of hygroscopic intermediates?
Answer:
- Counterion selection : Convert free bases to dihydrochlorides using 1 M HCl (), followed by lyophilization .
- Crystallization screening : Use solvent pairs like ethanol/water or acetone/hexane to enhance crystal stability .
- Karl Fischer titration : Monitor residual water content (<0.5% w/w) to prevent deliquescence .
Q. How can computational tools predict binding affinity to NOS isoforms?
Answer:
- Docking studies : Use AutoDock Vina to model interactions between the piperidine-4-carboxamide moiety and NOS active sites (e.g., heme cofactor) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bonding with Glu592 in iNOS) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
